

In-depth Technical Guide: Spectral Analysis of 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Benzhydryl-3-methyleneazetidine
Cat. No.:	B1279181

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a detailed overview of the spectral data for the compound **1-Benzhydryl-3-methyleneazetidine**, a molecule of interest in medicinal chemistry and drug development. A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. The experimental protocols for obtaining this data are also detailed to ensure reproducibility. This guide is intended to serve as a crucial resource for researchers engaged in the synthesis, characterization, and application of novel azetidine derivatives.

While specific experimental data for **1-Benzhydryl-3-methyleneazetidine** is not readily available in public databases, this guide provides a predictive analysis based on the known spectral characteristics of its constituent functional groups and structurally similar compounds. The methodologies described herein are standard analytical procedures for the elucidation of a novel chemical entity.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **1-Benzhydryl-3-methyleneazetidine**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20-7.40	Multiplet	10H	Aromatic protons (two phenyl rings)
~4.90-5.00	Singlet (broad)	2H	Methylene ($=\text{CH}_2$) protons
~4.50	Singlet	1H	Benzhydryl (CH) proton
~3.80-3.90	Singlet (broad)	4H	Azetidine ring protons (CH_2)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~145-150	Quaternary carbon of the methylene group ($=\text{C}$)
~140-142	Aromatic quaternary carbons
~128-130	Aromatic CH carbons
~126-128	Aromatic CH carbons
~105-110	Methylene ($=\text{CH}_2$) carbon
~75-80	Benzhydryl (CH) carbon
~60-65	Azetidine ring (CH_2) carbons

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060-3030	Medium	Aromatic C-H stretch
~3010-2990	Medium	Olefinic (=C-H) stretch
~2970-2850	Medium	Aliphatic C-H stretch (azetidine ring)
~1670-1650	Medium	C=C stretch (exocyclic methylene)
~1600, 1495, 1450	Medium to Strong	Aromatic C=C skeletal vibrations
~880-900	Strong	=CH ₂ out-of-plane bend
~740, 700	Strong	Aromatic C-H out-of-plane bend (monosubstituted)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
235.13	[M] ⁺ (Molecular Ion)
167.09	[M - C ₆ H ₅] ⁺ (Loss of a phenyl group)
158.09	[C ₁₂ H ₁₀] ⁺ (Biphenyl cation fragment)
68.07	[C ₄ H ₆ N] ⁺ (Azetidine methylene fragment)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for novel compounds like **1-Benzhydryl-3-methyleneazetidine**.

NMR Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.
- Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
 - Acquisition Time: 4.0 s
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.2 s
- Data Processing: The resulting Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Infrared (IR) Spectroscopy

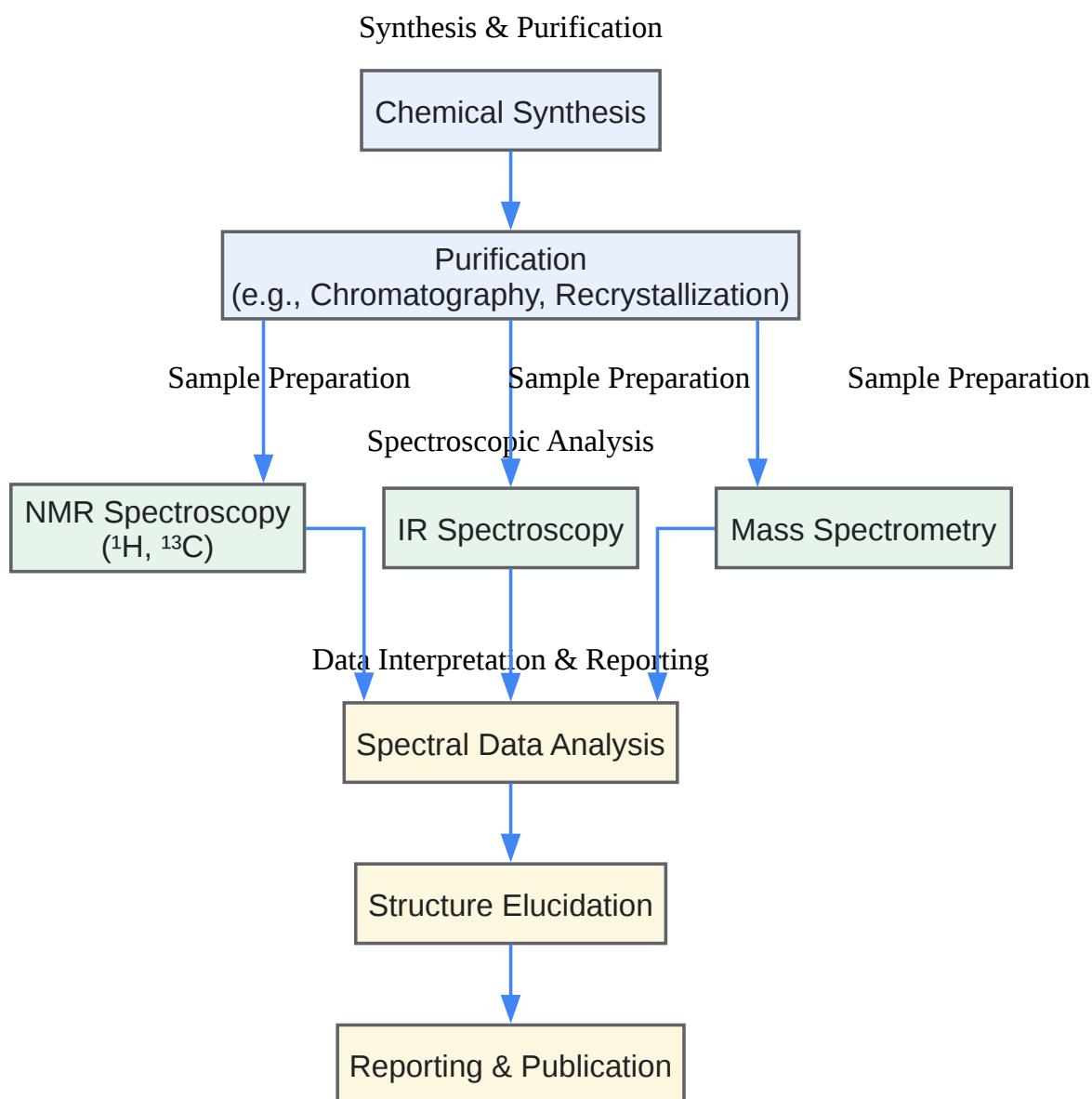
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR (Universal Attenuated Total Reflectance) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 8
- Data Processing: The spectrum is recorded as percent transmittance. The background spectrum of the clean ATR crystal is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) using Electron Ionization (EI).
- Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
- Acquisition Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Source Temperature: 230 °C
 - Mass Range: m/z 50-500
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The exact mass measurements are used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a synthesized chemical compound.



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General workflow for chemical compound characterization.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com